Potassium trifluoromethanesulfonate

Catalog No.
S742683
CAS No.
2926-27-4
M.F
CHF3KO3S
M. Wt
189.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoromethanesulfonate

Conventional potassium salts like KPF6 decompose in moisture, releasing corrosive HF that degrades battery performance. Potassium trifluoromethanesulfonate (KOTf) eliminates this risk with exceptional hydrolytic stability and a non-coordinating anion. Used in Water-in-Bisalt electrolytes and sulfide glass electrolytes, KOTf enables safe, high-voltage K-ion batteries. Also ideal for ionic liquid synthesis and moisture-sensitive cross-couplings. Global supply with batch-to-batch consistency.

CAS Number

2926-27-4

Product Name

Potassium trifluoromethanesulfonate

IUPAC Name

potassium;trifluoromethanesulfonate

Molecular Formula

CHF3KO3S

Molecular Weight

189.18 g/mol

InChI

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

AZLIIAMTCHKNJJ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[K+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[K]

The exact mass of the compound Potassium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Potassium triflate, KOTf, Trifluoromethanesulfonic acid potassium salt, Potassium trifluoromethylsulfonate, Potassium trifluoromethanesulphonate, potassium trifluoromethanesulfonate

Purity

≥98%

Package Size

10 g, 25 g

Potassium trifluoromethanesulfonate (KOTf, CAS 2926-27-4) is a premium alkali metal salt characterized by its exceptional thermal stability, high solubility in polar aprotic solvents, and a non-coordinating, non-nucleophilic anion. In industrial and advanced laboratory procurement, KOTf is primarily selected as a high-performance electrolyte component for potassium-ion batteries (KIBs), a robust precursor for ionic liquid synthesis, and a highly soluble phase-transfer catalyst. Unlike conventional potassium halides or hexafluorophosphates, KOTf resists hydrolytic degradation and withstands extreme processing temperatures, making it a critical material for next-generation energy storage manufacturing and moisture-sensitive catalytic workflows [1] [2].

Research Fit

Reagent type Weakly coordinating K⁺ salt; high thermal and chemical stability
Workflow fit Solid-state electrolytes, perovskite passivation, organic synthesis, high-temp electrochemistry
Distinct attribute Asymmetric triflate anion enables K⁺ conduction and bifunctional passivation not replicable with halide/oxysalt analogues

Generic substitution of KOTf with standard potassium salts—such as Potassium hexafluorophosphate (KPF6) or Potassium chloride (KCl)—routinely fails in high-stress applications. KPF6, while common, is highly susceptible to thermal decomposition and hydrolyzes in the presence of trace moisture to form corrosive hydrogen fluoride (HF), which actively degrades battery components and catalytic systems [1][2]. Conversely, potassium halides exhibit poor solubility in aprotic organic solvents and feature strongly nucleophilic anions that interfere with cross-coupling reactions and poison metal catalysts. Procurement of KOTf is therefore mandatory when a process requires a chemically inert anion combined with high thermal tolerance and broad organic solubility.

Substitution Risk

Cation radius mismatch
K⁺ (≈1.38 Å) differs from Li⁺ (≈0.76 Å) and Na⁺ (≈1.02 Å), altering lattice energy, solubility, and ionic conductivity profiles.
Network modifier role
In glassy electrolytes, KOTf enables pure K⁺ conduction pathways; lithium or sodium triflates may not replicate the same network modifier interactions.
Bifunctional passivation synergy
Perovskite defect passivation relies on combined K⁺ and SO₃CF₃⁻ effects; sodium or lithium triflates may not fully recapitulate this dual mechanism.

Superior Thermal and Hydrolytic Stability in Electrolyte Formulations

Thermal stability is a primary procurement driver for electrolyte salts in energy storage. Thermogravimetric analysis demonstrates that KOTf maintains structural integrity up to approximately 480 °C before the onset of decomposition [1]. In stark contrast, the industry-standard KPF6 begins to thermally decompose at just 184 °C [2]. Furthermore, KOTf is hydrolytically stable, whereas KPF6 reacts with trace water to generate corrosive HF gas, compromising long-term cell viability.

Evidence DimensionThermal decomposition threshold
Target Compound DataKOTf (~480 °C decomposition onset)
Comparator Or BaselineKPF6 (~184 °C decomposition onset)
Quantified Difference~296 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) for battery salt evaluation

Prevents catastrophic electrolyte degradation and corrosive HF generation during high-temperature processing or extended battery cycling.

K⁺ Glass Conductivity
Class-level inference
1.06 × 10−7 S cm−1
Highest reported among pure K⁺ glasses
Supports K-ion solid-state electrolyte design
Ambient temperature; measured by EIS

Enabling High-Voltage Aqueous Water-in-Bisalt (WiBS) Systems

For safe, non-flammable battery formulations, KOTf is uniquely capable of expanding the electrochemical stability window of aqueous systems. When formulated as a Water-in-Bisalt (WiBS) electrolyte combining potassium acetate and KOTf (36 molal), the system achieves an unprecedented 4.74 V stability window while maintaining a high ionic conductivity of 18 mS cm−1 at 25 °C [1]. Standard organic K-ion electrolytes typically struggle to exceed 8 mS cm−1 under similar conditions.

Evidence DimensionElectrochemical stability window and ionic conductivity
Target Compound DataKOTf-based WiBS (4.74 V window, 18 mS cm−1)
Comparator Or BaselineStandard organic K-ion electrolytes (<8 mS cm−1)
Quantified Difference>2x higher ionic conductivity with a massive 4.74 V aqueous stability window
Conditions25 °C in highly concentrated aqueous electrolyte formulations (K(Ac)0.9(OTf)0.1·1.5H2O)

Allows manufacturers to design safe, non-flammable aqueous potassium-ion batteries without sacrificing ionic mobility or voltage capacity.

Perovskite Passivation
Direct head-to-head
23.96% PCE +1.73%
vs 22.23% control
FF 81.33% (+4.09%), hysteresis 4% (vs 6.8%), stability 90% (vs 80%)
Reported efficiency and stability improvement
FAPbI₃ cells; 1200 h ambient storage

Processability in Solid-State Glassy Electrolyte Synthesis

The synthesis of advanced ternary glassy solid electrolytes (e.g., K2S-P2S5-KOTf) requires precursors that can survive extreme manufacturing environments. KOTf remains stable during the 450 °C melt-quench technique required to form these superionic glasses [1]. Conventional organic liquid electrolytes or low-temperature salts like KPF6 would completely decompose under these thermal loads, making KOTf an irreplaceable precursor for this class of solid-state conductors.

Evidence DimensionMelt-quench survival temperature
Target Compound DataKOTf (Remains stable during 450 °C melt-quench synthesis)
Comparator Or BaselineConventional organic liquid electrolytes or low-temp salts (Decompose completely)
Quantified DifferenceSurvives >450 °C processing temperatures required for K2S-P2S5-KOTf ternary glass formation
ConditionsMelt-quench technique for solid-state sulfide glass electrolytes

Essential for the high-temperature manufacturing of all-solid-state potassium batteries, enabling safe and dendrite-free energy storage.

Molten Salt Stability
Class-level inference
≈4.7 V window, >10−2 S cm−1
Stable to 400°C in ternary mixture
Supports high-temperature electrolyte compatibility
LiTf/NaTf/KTf system; verify for pure KOTf

One-Pot Precursor Efficiency for Ionic Liquid Production

In the industrial synthesis of triflate-based ionic liquids, KOTf serves as a highly efficient direct reactant. Utilizing a one-pot, microwave-irradiated reaction (120–180 °C) with alkyl halides and nitrogenous bases, KOTf yields the target ionic liquids at 60–79% efficiency [1]. This direct method eliminates the need for the complex, multi-step metathesis protocols traditionally required when using other alkali salts, drastically reducing solvent waste and processing time.

Evidence DimensionSynthetic yield and process steps
Target Compound DataKOTf (60–79% yield in a single microwave-irradiated step)
Comparator Or BaselineTraditional metathesis protocols (Multi-step, high solvent waste)
Quantified DifferenceEliminates secondary metathesis steps while achieving up to 79% direct yield
ConditionsMicrowave-assisted reaction (120–180 °C) with alkyl halides and nitrogenous bases

Significantly reduces process time, solvent consumption, and waste for industrial scale-up of custom triflate ionic liquids.

Crystal Structure
Source review
Dimorphic; monoclinic P2₁
Phase transition −63 to 45°C; CF₃-lined channels
Structural context for ionic conduction
Data from limited crystallographic source

High-Voltage Aqueous Energy Storage

Selected as the critical hydrophobic anion source in Water-in-Bisalt (WiBS) electrolytes to expand the electrochemical window of safe, non-flammable K-ion batteries without sacrificing ionic conductivity [1].

Solid-State Battery Manufacturing

Utilized as a thermally robust dopant in the melt-quench synthesis of ternary sulfide glass electrolytes (e.g., K2S-P2S5-KOTf), where standard salts would thermally degrade during high-temperature processing[2].

Direct Ionic Liquid Synthesis

Procured as a direct reactant for the one-pot, microwave-assisted synthesis of triflate-based ionic liquids, bypassing inefficient multi-step metathesis protocols and reducing solvent waste[3].

Advanced Lewis Acid and Phase-Transfer Catalysis

Employed in organic synthesis and cross-coupling reactions where a highly soluble potassium source is needed, but nucleophilic halide anions would poison the catalyst or cause unwanted side reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
K-ion solid-state electrolyte research
Reported K⁺ conductivity rank
Conductivity and network modifier effect
Perovskite defect passivation studies
Bifunctional additive synergy
Efficiency gain and hysteresis reduction
High-temperature molten salt electrolytes
Thermal stability and electrochemical window
Compatibility and conductivity at elevated temperature
Electrochemical / synthesis supporting electrolyte
Weakly coordinating, non-nucleophilic anion
Solubility and inert background verification

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

188.92355603 g/mol

Monoisotopic Mass

188.92355603 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2926-27-4

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